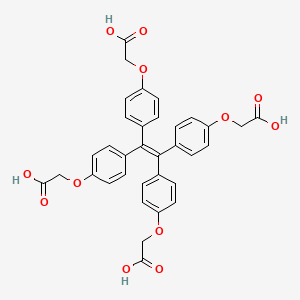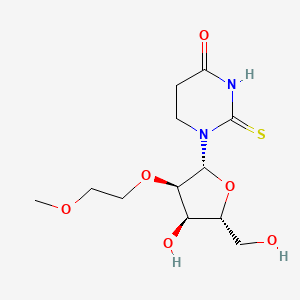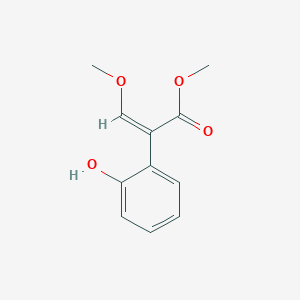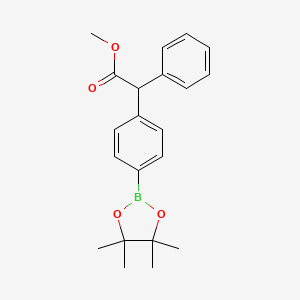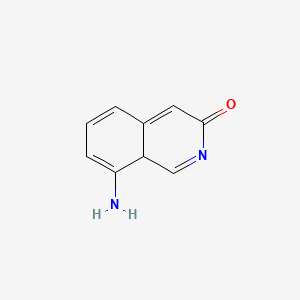
8-amino-8aH-isoquinolin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Amino-8aH-isoquinolin-3-one is a nitrogen-containing heterocyclic compound It is a derivative of isoquinoline, which is a significant structure in many natural products, functional materials, and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-amino-8aH-isoquinolin-3-one can be achieved through several methods. One common approach involves the cyclization of ortho-substituted benzylamines with suitable reagents. For example, a palladium-catalyzed coupling of ortho-iodobenzaldehyde with terminal acetylenes followed by a copper-catalyzed cyclization can yield isoquinolines . Another method involves the use of ammonium acetate in the presence of a palladium catalyst under microwave irradiation .
Industrial Production Methods
Industrial production of isoquinoline derivatives often involves multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of metal catalysts, such as palladium or copper, and specific reaction conditions to ensure efficient cyclization and functionalization of the isoquinoline ring .
Chemical Reactions Analysis
Types of Reactions
8-Amino-8aH-isoquinolin-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts (e.g., palladium, copper), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). Reaction conditions often involve specific temperatures, solvents, and pH levels to optimize the reaction yield and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carbonylated derivatives, while substitution reactions may introduce various functional groups, such as halogens or alkyl groups .
Scientific Research Applications
8-Amino-8aH-isoquinolin-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a ligand in the study of enzyme interactions and protein binding.
Medicine: Isoquinoline derivatives, including this compound, have shown potential as therapeutic agents.
Industry: This compound is used in the development of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 8-amino-8aH-isoquinolin-3-one involves its interaction with specific molecular targets and pathways. It can act as a chelating agent, binding to metal ions and forming stable complexes. This property is particularly useful in catalysis and enzyme inhibition studies . Additionally, its ability to undergo various chemical reactions allows it to modulate biological pathways, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
8-Aminoquinoline: This compound is structurally similar but lacks the additional functional groups present in 8-amino-8aH-isoquinolin-3-one.
Isoquinolin-3-one: This compound shares the isoquinoline core but differs in the functional groups attached to the ring.
1-Aminoisoquinoline: This compound has an amino group at a different position on the isoquinoline ring.
Uniqueness
This compound is unique due to its specific functional groups and their positions on the isoquinoline ring. These features confer distinct chemical properties and reactivity patterns, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C9H8N2O |
|---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
8-amino-8aH-isoquinolin-3-one |
InChI |
InChI=1S/C9H8N2O/c10-8-3-1-2-6-4-9(12)11-5-7(6)8/h1-5,7H,10H2 |
InChI Key |
MCXPHBHIRVOOPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=O)N=CC2C(=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-(benzo[d][1,3]dioxol-5-ylmethyl)-2-bromothiazole-5-carboxylate](/img/structure/B12336978.png)
![2-Oxa-3-azatricyclo[5.4.1.04,12]dodeca-3,5,7(12),8,10-pentaene](/img/structure/B12336982.png)
![Methanesulfonamide, N-[4-methoxy-3-[[[(2R,3R)-2-phenyl-3-piperidinyl]amino]methyl]phenyl]-N-methyl-, rel-](/img/structure/B12336983.png)
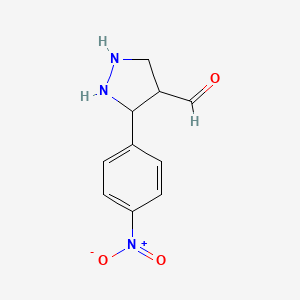
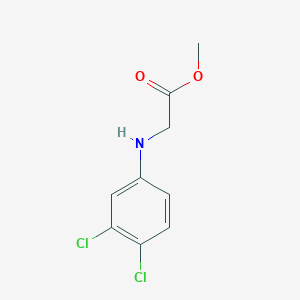

![3-Iodo-1,7a-dihydropyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12337025.png)

![Uridine, 2'-O-methyl-5-[[(2-naphthalenylmethyl)amino]carbonyl]-](/img/structure/B12337050.png)
